molecular formula C12H11N3O B2890279 4-[5-(Hydroxymethyl)-2-methylpyrazol-3-yl]benzonitrile CAS No. 2413375-36-5

4-[5-(Hydroxymethyl)-2-methylpyrazol-3-yl]benzonitrile

Cat. No.: B2890279
CAS No.: 2413375-36-5
M. Wt: 213.24
InChI Key: RYCLKAXMMJWZEU-UHFFFAOYSA-N
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Description

4-[5-(Hydroxymethyl)-2-methylpyrazol-3-yl]benzonitrile is an organic compound that features a pyrazole ring substituted with a hydroxymethyl group and a benzonitrile moiety

Properties

IUPAC Name

4-[5-(hydroxymethyl)-2-methylpyrazol-3-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-15-12(6-11(8-16)14-15)10-4-2-9(7-13)3-5-10/h2-6,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLKAXMMJWZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Hydroxymethyl)-2-methylpyrazol-3-yl]benzonitrile can be achieved through several synthetic routes. One common method involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)], which facilitates the formation of the desired product . Another approach involves the reaction of 4-(aminomethyl)benzyl alcohol with appropriate reagents to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Hydroxymethyl)-2-methylpyrazol-3-yl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[5-(Hydroxymethyl)-2-methylpyrazol-3-yl]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 4-[5-(Hydroxymethyl)-2-methylpyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)benzonitrile: Similar structure but lacks the pyrazole ring.

    1-Methyl-1H-pyrazole-5-carboxaldehyde: Contains the pyrazole ring but differs in the substituents.

Uniqueness

4-[5-(Hydroxymethyl)-2-methylpyrazol-3-yl]benzonitrile is unique due to the combination of the pyrazole ring and the benzonitrile moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

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